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Compound of Interest

Compound Name: 4-Bromo-2-fluoro-6-methylphenol

CAS No.: 945557-29-9

Cat. No.: B3170709

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Bromo-6-fluoro-2-methylphenol is a halogenated aromatic organic compound that has

garnered interest within the scientific community, particularly in the fields of medicinal chemistry

and drug development. Its unique substitution pattern, featuring a bromine atom, a fluorine

atom, and a methyl group on a phenol ring, provides a versatile scaffold for the synthesis of

more complex molecules with potential therapeutic applications. This guide provides a

comprehensive overview of its nomenclature, chemical identity, synthesis, and potential

applications, serving as a valuable resource for professionals in the field.

Chemical Identity and Nomenclature
The nomenclature of substituted phenols can be complex. The common name "4-bromo-6-

fluoro-o-cresol" specifies the positions of the bromo and fluoro substituents on an ortho-cresol

backbone. In the o-cresol structure, the methyl group is at position 2 relative to the hydroxyl

group. Therefore, the systematic IUPAC name for this compound is 4-bromo-6-fluoro-2-

methylphenol.
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The structure and numbering of the atoms are illustrated in the diagram below.

Caption: Chemical structure and IUPAC numbering of 4-bromo-6-fluoro-2-methylphenol.

A comprehensive list of its identifiers is provided in the table below.

Identifier Value

IUPAC Name 4-bromo-6-fluoro-2-methylphenol

Synonyms 4-bromo-6-fluoro-o-cresol

CAS Number 945557-29-9[1]

Molecular Formula C₇H₆BrFO[1]

Molecular Weight 205.03 g/mol

InChI
InChI=1S/C7H6BrFO/c1-4-2-5(8)3-

6(9)7(4)10/h2-3,10H,1H3[2]

SMILES Cc1cc(Br)cc(F)c1O[2]

Synthesis and Experimental Protocols
A documented method for the synthesis of 4-bromo-6-fluoro-2-methylphenol involves a two-

step process starting from 4-fluoro-2-methylaniline.[3]

Step 1: Diazotization and Hydrolysis to form 4-fluoro-2-
methylphenol
This initial step involves the conversion of the amino group of 4-fluoro-2-methylaniline into a

diazonium salt, which is then hydrolyzed to the corresponding phenol.[3]

Protocol:

In a suitable reaction vessel, 4-fluoro-2-methylaniline is dissolved in an aqueous solution of

sulfuric acid.

The solution is cooled to a temperature between -10°C and 5°C.
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Nitrosyl sulfuric acid is added dropwise while maintaining the low temperature.

Following the addition, the reaction mixture is stirred for a period to ensure complete

diazotization.

The diazonium salt solution is then carefully heated to induce hydrolysis, yielding 4-fluoro-2-

methylphenol.

Step 2: Bromination to yield 4-bromo-6-fluoro-2-
methylphenol
The intermediate, 4-fluoro-2-methylphenol, is then brominated to introduce the bromine atom at

the 4-position.[3]

Protocol:

4-fluoro-2-methylphenol is dissolved in a mixed solvent system, typically an organic solvent

and water.

The solution is cooled to a temperature between -10°C and 5°C.

Bromine is added dropwise to the cooled solution.

Following the bromine addition, hydrogen peroxide is added to the reaction mixture.

The reaction is allowed to proceed to completion, after which the product, 4-bromo-6-fluoro-

2-methylphenol, is isolated and purified.

Caption: Synthetic workflow for 4-bromo-6-fluoro-2-methylphenol.

Applications in Drug Development and Medicinal
Chemistry
Halogenated phenols are a well-established class of intermediates in the synthesis of

pharmaceuticals. The presence of halogen atoms can significantly influence a molecule's

pharmacokinetic and pharmacodynamic properties. Specifically, the incorporation of fluorine is
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a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and

bioavailability.[4][5]

4-Bromo-6-fluoro-2-methylphenol serves as a valuable building block for the synthesis of more

complex molecules with potential therapeutic activities. While specific drugs derived directly

from this compound are not extensively documented in publicly available literature, its structural

motifs are present in various biologically active molecules. For instance, bromophenol

derivatives have shown potential as anticancer and antioxidant agents.[6]

The strategic placement of the bromo and fluoro substituents on the o-cresol scaffold allows for

selective functionalization. The bromine atom can participate in cross-coupling reactions, such

as Suzuki or Heck couplings, to introduce new carbon-carbon bonds. The phenolic hydroxyl

group can be readily derivatized to form ethers or esters, and the aromatic ring itself can

undergo further electrophilic substitution, although the existing substituents will direct the

position of any new groups. These chemical handles make 4-bromo-6-fluoro-2-methylphenol

an attractive starting material for the generation of diverse chemical libraries for high-

throughput screening in drug discovery programs.

Spectroscopic Data
While a comprehensive, publicly available dataset of the NMR, IR, and mass spectra for 4-

bromo-6-fluoro-2-methylphenol is not readily available, data for structurally similar compounds

can provide an indication of the expected spectral characteristics.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl

protons, the phenolic hydroxyl proton, and the aromatic protons. The chemical shifts and

coupling patterns of the aromatic protons would be influenced by the positions of the bromo,

fluoro, and methyl substituents.

¹³C NMR: The carbon NMR spectrum would display signals for the methyl carbon and the six

aromatic carbons. The carbon attached to the fluorine atom would likely exhibit a

characteristic large coupling constant.

FT-IR: The infrared spectrum would be expected to show a broad absorption band for the O-

H stretch of the phenolic hydroxyl group, as well as characteristic absorptions for the C-H,

C=C, C-Br, and C-F bonds.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to

the molecular weight of the compound. The presence of bromine would be indicated by a

characteristic isotopic pattern for the molecular ion and fragment ions containing bromine.

Conclusion
4-Bromo-6-fluoro-2-methylphenol is a valuable chemical intermediate with significant potential

in the field of drug discovery and development. Its well-defined structure and multiple reactive

sites make it an ideal starting point for the synthesis of a wide range of novel compounds. This

guide has provided a comprehensive overview of its nomenclature, synthesis, and potential

applications, offering a solid foundation for researchers and scientists working with this

compound. Further research into the biological activities of derivatives of 4-bromo-6-fluoro-2-

methylphenol is warranted to fully explore its therapeutic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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